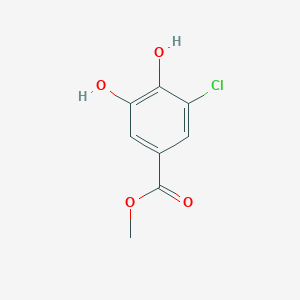
Methyl 3-chloro-4,5-dihydroxybenzoate
Cat. No. B177349
Key on ui cas rn:
132496-77-6
M. Wt: 202.59 g/mol
InChI Key: SWRZROKGZUCAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08217028B2
Procedure details


To a solution of methyl 3-chloro-4,5-dihydroxybenzoate (D68) (1.0 g) in acetone (50 mL) stirred at room temp was added K2CO3 (6.9 g) and bromoethane (5.5 g). The reaction mixture was stirred at 60° C. for 18 h. After filteration, the filtrate was concentrated under reduced pressure. The residue was dissolved in tetrahydrofuran (20 mL) and methanol (20 mL), a solution of NaOH (1.0 g) in water (20 mL) was added to the above solution. The resulted mixture was stirred for 4 h and then the organic solvent was removed in vacuo. The aqueous layer was acidified with concentrated HCl to pH around 1. The solid was filtered and dried in vacuo to afford 3-chloro-4,5-bis(ethyloxy)benzoic acid (D69) (769 mg). δH (DMSO-d6, 400 MHz): 1.29 (3H, t), 1.36 (3H, t), 4.08-4.15 (4H, m), 7.46 (1H, d), 7.53 (1H, d), 13.16 (1H, br s). MS (ES): C11H13ClO4 requires 244; found 245.1 (M+H+).




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:13])[C:11]=1[OH:12])[C:5]([O:7]C)=[O:6].C([O-])([O-])=O.[K+].[K+].Br[CH2:21][CH3:22].[CH3:23][C:24](C)=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:13][CH2:21][CH3:22])[C:11]=1[O:12][CH2:23][CH3:24])[C:5]([OH:7])=[O:6] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)OC)C=C(C1O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
6.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 60° C. for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After filteration, the filtrate was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in tetrahydrofuran (20 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
methanol (20 mL), a solution of NaOH (1.0 g) in water (20 mL) was added to the above solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulted mixture was stirred for 4 h
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solvent was removed in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(C1OCC)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 769 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
